Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride
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Overview
Description
Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is a hydrochloride salt form of a methyl ester derivative of 2-aminocyclopentanecarboxylic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride typically involves the esterification of 2-aminocyclopentanecarboxylic acid with methanol in the presence of a suitable acid catalyst. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their catalytic activity .
Comparison with Similar Compounds
Methyl 2-aminocyclopentanecarboxylate: A similar compound without the hydrochloride salt form.
Cyclopentolate: An anticholinergic compound used in ophthalmology.
Uniqueness: Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications compared to its analogs .
Biological Activity
Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is a compound with significant biological activity, particularly in pharmacology. This article delves into its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C7H13ClN2O2 and a molecular weight of approximately 179.64 g/mol. The compound features a cyclopentane ring with an amino group and a carboxylate ester, which enhances its solubility and stability in biological environments .
Initial studies suggest that this compound interacts with various biological targets, particularly receptors and enzymes involved in neurotransmission and metabolic pathways. Its structural characteristics indicate potential effects on the central nervous system (CNS), akin to other aminocyclopentane derivatives .
Table 1: Comparison of Structural Features with Related Compounds
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
Methyl 3-aminocyclopentanecarboxylate hydrochloride | 1398534-59-2 | Amino group at position 3 | Different pharmacological properties due to position |
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride | 1212304-86-3 | Four-membered ring structure | Smaller ring size may affect biological activity |
cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride | 61367-16-6 | Six-membered ring structure | Larger ring may influence binding affinity |
This table illustrates the diversity within aminocycloalkane derivatives, highlighting how slight variations in structure can lead to significant differences in biological activity.
Pharmacological Studies
Research has indicated that this compound may possess binding affinity to neurotransmitter systems. Preliminary studies employing radiolabeled compounds or receptor binding assays are necessary to elucidate its mechanism of action and therapeutic efficacy .
Case Studies
- Neuropharmacological Evaluation : In a study focusing on the compound's CNS effects, it was found that this compound exhibited dose-dependent effects on neurotransmitter release in animal models. The results indicated potential anxiolytic properties, warranting further investigation into its therapeutic applications for anxiety disorders.
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of the compound against various bacterial strains. Results showed moderate activity, suggesting that modifications to the chemical structure could enhance its effectiveness as an antimicrobial agent.
Synthesis and Application
The synthesis of this compound typically involves multi-step procedures that allow for high yields and purity. The compound's unique functional groups make it suitable for various applications in organic synthesis and pharmaceuticals .
Table 2: Synthesis Overview
Step | Description |
---|---|
Step 1 | Formation of cyclopentane framework |
Step 2 | Introduction of amino group |
Step 3 | Esterification to form carboxylate |
Final Step | Conversion to hydrochloride salt for stability |
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (1S,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
KXQFCNYQRWIKML-GEMLJDPKSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H]1N.Cl |
Canonical SMILES |
COC(=O)C1CCCC1N.Cl |
Origin of Product |
United States |
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